N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
The compound N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a hybrid heterocyclic molecule combining a quinazoline core with a benzodioxepine scaffold. Quinazoline derivatives are well-documented for their pharmacological activities, including kinase inhibition and anticancer properties, while benzodioxepine moieties are associated with anti-inflammatory and CNS-targeted effects.
Properties
Molecular Formula |
C23H25N3O6S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C23H25N3O6S/c1-29-18-11-15-16(12-19(18)30-2)25-21(26-23(15)28)13-33-9-6-24-22(27)14-4-5-17-20(10-14)32-8-3-7-31-17/h4-5,10-12H,3,6-9,13H2,1-2H3,(H,24,27)(H,25,26,28) |
InChI Key |
RXFIDJWLMZRSHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCCNC(=O)C3=CC4=C(C=C3)OCCCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the sulfanyl group: The quinazoline intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the benzodioxepine ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihaloalkane under basic conditions.
Coupling of the intermediates: The quinazoline and benzodioxepine intermediates are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final carboxamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to a tetrahydroquinazoline using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The methoxy groups on the quinazoline core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), reflux.
Substitution: Amine or thiol nucleophiles, dimethylformamide (DMF), elevated temperature.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Scientific Research Applications
Structural Characteristics
This compound combines elements of quinazoline , benzodioxepine , and sulfanyl functionalities, which are known for their diverse biological activities. The presence of hydroxy and methoxy groups enhances the compound's reactivity and interaction with biological targets.
Biological Activities
-
Anticancer Potential :
- Compounds with similar scaffolds have shown promise as anticancer agents. For instance, derivatives of quinazoline have been investigated for their ability to inhibit cancer cell proliferation. The unique structure of N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide may contribute to similar effects by targeting specific molecular pathways involved in tumor growth .
-
Enzyme Inhibition :
- The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Activity :
Case Study 1: Quinazoline Derivatives
Research has demonstrated that quinazoline derivatives exhibit significant activity against various cancer cell lines. For example, a study indicated that certain quinazoline-based compounds inhibited proliferation in MDA-MB-231 breast cancer cells through apoptosis induction . This suggests that this compound could be explored further in similar contexts.
Case Study 2: Enzyme Inhibition
A study on sulfonamide derivatives highlighted their effectiveness as AChE inhibitors. Similar mechanisms can be anticipated for the target compound due to its structural parallels with known inhibitors . This opens avenues for its application in treating Alzheimer's disease.
Synthesis and Modification
The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing biological activity. Techniques such as combinatorial chemistry could be employed to generate a library of derivatives that may exhibit improved efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The quinazoline core may inhibit certain kinases, while the benzodioxepine ring could interact with other protein targets, leading to a range of biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-Based Analogues
Compounds with quinazoline cores, such as those in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] ), share structural motifs with the target compound. Key distinctions include:
- Substituent Variability : The target compound features a 4-hydroxy-6,7-dimethoxyquinazoline group, which may enhance solubility and hydrogen-bonding capacity compared to halogenated or sulfonated derivatives.
- Biological Activity : Quinazoline-triazole hybrids in exhibit tautomerism-dependent activity (thione vs. thiol forms), with IR spectra confirming the thione tautomer’s prevalence . The target compound’s sulfanyl-ethyl linker may confer distinct pharmacokinetic properties.
Benzodioxepine-Containing Derivatives
describes thiazolo-pyrimidine and pyrimido-quinazoline hybrids (e.g., compound 12 ). While these lack the benzodioxepine moiety, their fused heterocyclic systems highlight:
- Synthetic Challenges : emphasizes multi-step syntheses involving sodium ethoxide-mediated cyclization . The target compound’s synthesis may require similar precision in coupling reactions.
Carboxamide-Functionalized Compounds
details (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives , which share carboxamide linkages but lack quinazoline or benzodioxepine groups. Key differences include:
- Electrophilic Substituents: The target compound’s dimethoxyquinazoline group may act as a hydrogen-bond donor/acceptor, contrasting with the dioxothiazolidin-ylidene group’s electron-deficient nature .
- Bioactivity Potential: Carboxamides in are synthesized for antimicrobial screening, whereas the target compound’s hybrid structure suggests broader therapeutic applicability.
Biological Activity
N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H32N4O4S
- Molecular Weight : 448.6 g/mol
- CAS Number : 1010904-23-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play a role in disease pathways, particularly in cancer and inflammatory diseases.
- Modulation of Receptor Activity : It interacts with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine release and inhibition of inflammatory mediators.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
- Anti-inflammatory Mechanisms :
- Pharmacokinetics and Safety Profile :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
